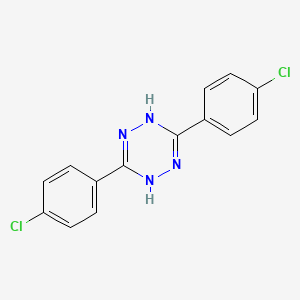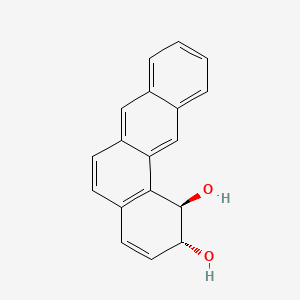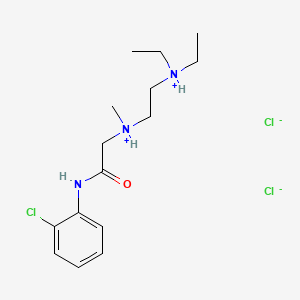
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is an organic compound with the molecular formula C24H38O8This compound is characterized by its multiple ester functional groups and double bonds, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol typically involves esterification reactions. One common method is the reaction of fumaric acid with 1-hexanol and butanediol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, different esters.
Scientific Research Applications
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ester groups.
Medicine: Explored for its potential in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol involves its interaction with various molecular targets through its ester and double bond functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of biological molecules or the formation of new chemical entities. The pathways involved may include ester hydrolysis, nucleophilic addition, and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid, diethyl ester: Similar structure but with ethyl groups instead of hexyl and butanediol.
2-Butenedioic acid, dimethyl ester: Contains methyl groups instead of hexyl and butanediol.
2-Butenedioic acid, dibutyl ester: Features butyl groups instead of hexyl and butanediol.
Uniqueness
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is unique due to its combination of hexyl and butanediol ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
CAS No. |
63450-29-3 |
|---|---|
Molecular Formula |
C24H38O8 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
4-O-[4-[(E)-4-hexoxy-4-oxobut-2-enoyl]oxybutyl] 1-O-hexyl (E)-but-2-enedioate |
InChI |
InChI=1S/C24H38O8/c1-3-5-7-9-17-29-21(25)13-15-23(27)31-19-11-12-20-32-24(28)16-14-22(26)30-18-10-8-6-4-2/h13-16H,3-12,17-20H2,1-2H3/b15-13+,16-14+ |
InChI Key |
RZGVXOAFMQQLRO-WXUKJITCSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/C=C/C(=O)OCCCCOC(=O)/C=C/C(=O)OCCCCCC |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)OCCCCOC(=O)C=CC(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


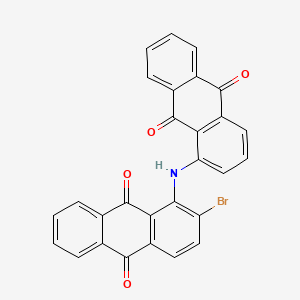
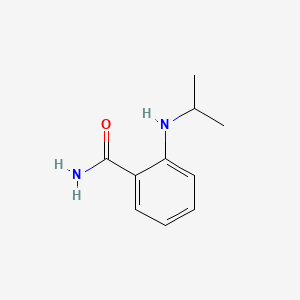
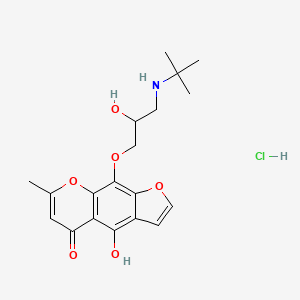
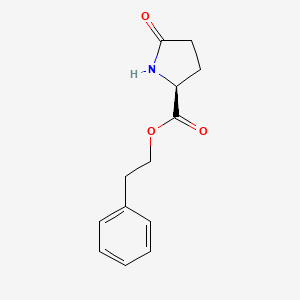

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)

